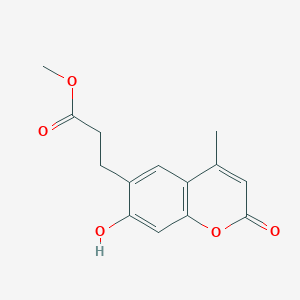

methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

Description

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate (CAS: 890635-31-1) is a lactone derivative with a chromenone core. Its molecular formula is C₁₄H₁₄O₅, and it has a molecular weight of 262.258 g/mol . The compound features a 7-hydroxy group, a 4-methyl substituent, and a propanoate ester moiety. The chromenone scaffold enables hydrogen bonding and π-π stacking interactions, which influence its reactivity and solubility . Its moderate polarity enhances solubility in organic solvents like ethanol and dichloromethane, making it suitable for synthetic applications such as cyclization and acylation reactions .

Properties

IUPAC Name |

methyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-8-5-14(17)19-12-7-11(15)9(6-10(8)12)3-4-13(16)18-2/h5-7,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVJWSQRGJLXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate typically involves the condensation of 7-hydroxy-4-methylcoumarin with appropriate reagents. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . Another method involves the esterification of 7-hydroxy-4-methylcoumarin with methyl 3-bromopropanoate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

- Antioxidant Activity : Research indicates that coumarin derivatives exhibit significant antioxidant properties. Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate has been studied for its potential to scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neuronal cells from damage caused by neurotoxins. It has demonstrated potential in treating conditions like Alzheimer's disease by inhibiting cholinesterase activity and providing neuroprotection against oxidative damage .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, which are critical in managing chronic inflammatory diseases. Its ability to modulate inflammatory pathways makes it a candidate for further research in therapeutic applications .

Biochemical Applications

- Fluorescent Probes : The unique structure of this compound allows it to be used as a fluorescent probe in biochemical assays. Its fluorescence properties can be harnessed for imaging and tracking biological processes in live cells .

- Synthesis of Bioactive Compounds : This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be modified to yield derivatives with enhanced biological activities, making it valuable in drug discovery and development .

Materials Science Applications

- Photodimerizable Materials : this compound can be utilized in the development of photodimerizable materials, which are important for creating smart materials that respond to light stimuli. This application is particularly relevant in the fields of coatings and adhesives .

- Nanoparticle Formation : The compound has been explored for its role in forming nanoparticles with specific optical properties. These nanoparticles can be used in various applications, including drug delivery systems and diagnostic tools .

Case Studies

- Neuroprotective Study : A study conducted on the effects of this compound on SH-SY5Y neuroblastoma cells demonstrated significant neuroprotective effects against MPP+ induced toxicity. The compound exhibited no cytotoxicity at concentrations up to 10 µM, highlighting its potential for therapeutic use in neurodegenerative diseases .

- Antioxidant Efficacy Research : In another study, the antioxidant capacity of this compound was assessed using various assays (DPPH and ABTS). The results indicated a strong scavenging ability comparable to standard antioxidants, suggesting its applicability in nutraceutical formulations .

Mechanism of Action

The mechanism of action of methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

3-{2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic Acid

- Molecular Formula : C₁₇H₁₃ClO₃

- Molecular Weight : 300.74 g/mol

- Key Features: Contains a furochromenone core, a chlorine substituent, and a free propanoic acid group.

- Solubility : Lower solubility in organic solvents compared to the target compound due to the polar carboxylic acid group.

- Reactivity : The free -COOH group allows salt formation and participation in acid-base reactions, unlike the ester group in the target compound .

3-Benzyl-6-Chloro-7-Hydroxy-4-Methyl-2H-Chromen-2-One

- Molecular Formula : C₁₄H₁₅FN₂O₄

- Molecular Weight : 294.29 g/mol

- Key Features : Substituted with a benzyl group, chlorine, and fluorine atoms.

- Solubility : Increased lipophilicity due to the benzyl group, enhancing membrane permeability in biological systems.

- Applications : Likely used in drug development for its structural complexity and halogenated substituents .

Methyl (S)-3-(Dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-Methoxy-3-Methyl-4-Phenylchroman-2-yl)propanoate

- Molecular Formula: Not explicitly stated (complex structure).

- Key Features : Contains a silyl group and a chroman core.

- Synthesis : Prepared via FeCl₃/2,6-Lutidine-promoted reactions, highlighting differences in synthetic pathways compared to the target compound’s esterification processes .

Comparative Data Table

Structural Validation and Analytical Methods

The structural data for these compounds were validated using crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization . These methods ensure accuracy in reported molecular geometries and intermolecular interactions.

Biological Activity

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate, a compound derived from the coumarin family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₁₄H₁₄O₅

- Molecular Weight : 262.26 g/mol

- CAS Number : 65210-82-4

1. Antioxidant Activity

Coumarin derivatives, including this compound, are known for their antioxidant properties. These compounds can scavenge free radicals, thereby mitigating oxidative stress. Research indicates that the presence of hydroxyl groups enhances their ability to donate electrons and stabilize free radicals, making them effective in preventing cellular damage associated with oxidative stress .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce paw edema in rats, indicating its potential as an anti-inflammatory agent. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which play crucial roles in the inflammatory response .

3. Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of this compound against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The structure–activity relationship (SAR) studies suggest that modifications to the coumarin scaffold can enhance antimicrobial potency .

4. Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, it has shown effectiveness against various cancer types, including breast and colon cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Sharma et al. (2005) | Demonstrated antioxidant activity through free radical scavenging assays. |

| Iqbal et al. (2009) | Reported significant anti-inflammatory effects in animal models with a reduction in paw edema. |

| Vyas et al. (2009) | Found antimicrobial activity with MIC values indicating effectiveness against several bacterial strains. |

| Siddiqui et al. (2009) | Highlighted anticancer effects in vitro with apoptosis induction in cancer cell lines. |

Q & A

Q. What are the recommended methods for synthesizing methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate with high purity?

To synthesize this coumarin derivative, esterification of the parent carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common approach . Post-synthesis, purity can be assessed using reverse-phase HPLC with UV detection (λ = 254–280 nm), as described for structurally similar compounds in drug analysis protocols . For intermediates, column chromatography using silica gel (ethyl acetate/hexane gradients) is recommended to isolate the target compound.

Q. How can the structural identity of this compound be confirmed?

A multi-technique approach is essential:

- X-ray crystallography : Use SHELX-97 for structure solution and refinement. Validate the final structure with tools like PLATON to check for geometric anomalies .

- NMR spectroscopy : Compare ¹H/¹³C NMR data with analogous coumarin derivatives (e.g., methyl coumalate derivatives ). Key signals include the 7-hydroxy group (δ ~10-12 ppm in ¹H NMR) and the ester carbonyl (δ ~165-170 ppm in ¹³C NMR).

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ with a mass error < 5 ppm.

Advanced Research Questions

Q. How should researchers resolve discrepancies between experimental and computational spectroscopic data?

Discrepancies often arise from solvent effects or conformational flexibility. For example:

- UV-Vis absorption : Compare experimental λmax with time-dependent density functional theory (TD-DFT) calculations, incorporating solvent models (e.g., COSMO).

- NMR shifts : Use software like ACD/Labs or ChemDraw to predict shifts and cross-validate with experimental data . If inconsistencies persist, re-examine sample purity or crystallize the compound to reduce dynamic effects.

Q. What strategies are effective for analyzing the antioxidant activity of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used:

- Prepare a 0.1 mM DPPH solution in methanol.

- Incubate with the compound (10–100 µM) for 30 min in the dark.

- Measure absorbance at 517 nm and calculate % inhibition relative to a control. IC₅₀ values < 50 µM indicate strong activity .

- Cross-validate with ABTS⁺ or FRAP assays to confirm mechanism (e.g., hydrogen atom transfer vs. electron transfer).

Q. How can researchers address contradictions in bioactivity data across different cell lines?

Contradictions may stem from cell-specific uptake or metabolism. Design experiments to:

- Measure cellular uptake via LC-MS/MS.

- Test metabolites (e.g., hydrolyzed propanoate) for activity.

- Use inhibitors of metabolic enzymes (e.g., esterase inhibitors) to assess stability.

- Include positive controls (e.g., quercetin for antioxidant studies) to normalize inter-assay variability .

Methodological Considerations

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Lipophilicity (LogP) : Use the ACD/Labs Percepta Platform with atom-based contributions .

- pKa prediction : Employ MarvinSketch or SPARC to estimate the ionization of the 7-hydroxy group (predicted pKa ~8–10).

- Solubility : Apply the General Solubility Equation (GSE) with melting point data from DSC analysis.

Q. How can researchers validate the crystallographic data for polymorphs or solvates?

- Perform powder X-ray diffraction (PXRD) to compare experimental and simulated patterns from single-crystal data.

- Use thermal gravimetric analysis (TGA) to detect solvent loss (e.g., hydrate formation).

- For polymorph screening, employ solvent-mediated crystallization in varied solvents (e.g., ethanol vs. acetonitrile) .

Data Analysis and Reporting

Q. Table 1: Key Spectroscopic Data for this compound

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted acid | Incomplete esterification | Acid-base extraction |

| Solvent residues | Poor drying | Rotary evaporation + high vacuum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.